2-Chloro-4-(imidazol-1-yl)benzonitrile is a novel core structure for androgen receptor (AR) antagonists. [] It was designed through the scaffold hopping of existing AR antagonists that target the ligand-binding pocket (LBP) of AR. [] This compound is not a naturally occurring substance and belongs to the class of heterocyclic aromatic compounds. [] Its primary role in scientific research is as a starting point for developing new AR antagonists with potential applications in the treatment of prostate cancer. []
Although the exact mechanism of action for 2-Chloro-4-(imidazol-1-yl)benzonitrile is not described in the literature, its design as a scaffold for AR antagonists suggests it may exert its effects by binding to the androgen receptor. [] This binding could potentially interfere with the binding of androgens like testosterone and dihydrotestosterone, thereby inhibiting the AR signaling pathway. [] This inhibition is a desired mechanism for developing new treatments for prostate cancer, where AR signaling plays a crucial role in tumor growth. []
The primary application of 2-Chloro-4-(imidazol-1-yl)benzonitrile in scientific research is as a starting point for synthesizing novel AR antagonists. [] These antagonists hold potential for the treatment of prostate cancer, particularly those resistant to existing LBP-targeting drugs. [] By modifying this core structure, researchers aim to develop compounds with enhanced potency, selectivity, and pharmacokinetic properties. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9